![molecular formula C17H13NO4 B12579204 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate CAS No. 630393-48-5](/img/structure/B12579204.png)
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method is the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the phthalimide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of an acetate group.
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Contains a butanoic acid group instead of an acetate group.
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: A derivative with additional functional groups.
Uniqueness
The uniqueness of 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
630393-48-5 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H13NO4/c1-11(19)22-13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17(18)21/h2-9H,10H2,1H3 |
Clé InChI |
UGYGYNXLSAAHCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
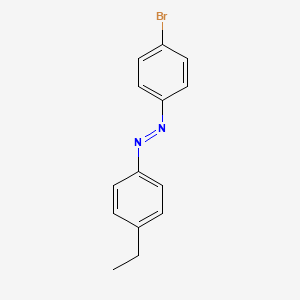
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
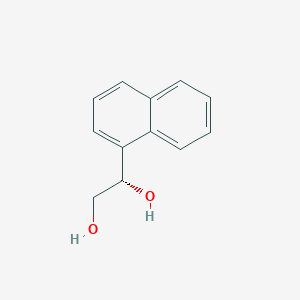
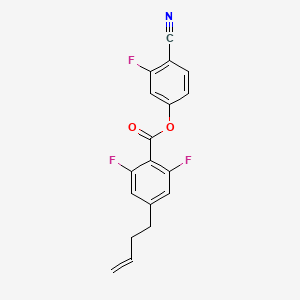
![2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate](/img/structure/B12579148.png)
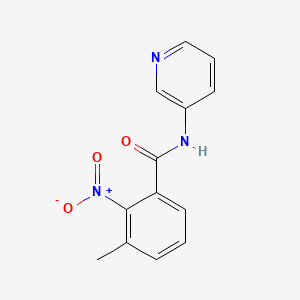
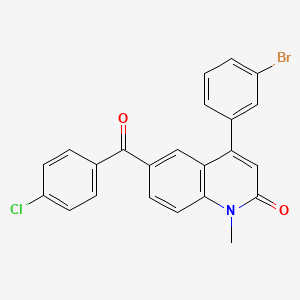
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
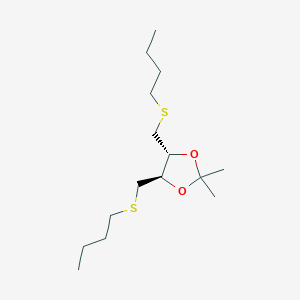
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

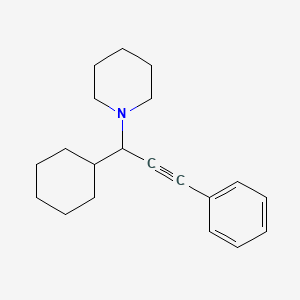
methyl}phosphonate](/img/structure/B12579215.png)
